N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

5-HT1A receptor pharmacology Serotonin receptor ligands Structure-activity relationship (SAR)

Researchers developing 5-HT1A receptor SAR often face batch-to-batch variability in reference compounds, compromising assay reproducibility. This lot-controlled N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide eliminates uncertainty by providing a defined 3,5-dimethoxyphenyl pharmacophore and N-ethylpiperazine linker within a 321 Da fragment-like scaffold. - 5-HT1A competitive binding baseline: Verified by patent evidence as a reference ligand for establishing SAR selectivity over 5-HT2A, D2, and α1 receptors. - FGFR1 fragment-growing template: 3,5-dimethoxyphenyl and 4-ethylpiperazin-1-yl motifs match crystallographically characterized FGFR1 inhibitor contacts (PDB 5VND), enabling fragment-linking strategies. - CNS drug-like property benchmarking: Calculated logP 2.5-3.0 and a single H-bond donor make it an ideal control for PAMPA or Caco-2 permeability assays of piperazine chemotypes.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B5581283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H27N3O3/c1-4-19-7-9-20(10-8-19)6-5-17(21)18-14-11-15(22-2)13-16(12-14)23-3/h11-13H,4-10H2,1-3H3,(H,18,21)
InChIKeyYAXQRMHDTBZDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.2 [ug/mL]

N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide: Identity & Baseline


N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide (C17H27N3O3, MW 321.4 g/mol) is a synthetic small molecule belonging to the N-aryl piperazine propanamide class. Compounds in this class are described as ligands for the 5-HT1A serotonin receptor subtype and have been investigated for central nervous system (CNS) disorder indications [1]. The 3,5-dimethoxyphenyl substitution pattern on the anilide ring distinguishes it from regioisomeric analogs (e.g., 2,5- or 3,4-dimethoxy), which can markedly alter receptor-binding pharmacophores. A structurally related motif — 3,5-dimethoxyphenyl coupled to a 4-ethylpiperazin-1-yl moiety — appears in crystallographically characterized FGFR1 kinase inhibitors, confirming the fragment's ability to engage biological targets in a defined binding pose [2].

5-HT1A serotonin receptor pharmacology and SAR studies
FGFR kinase fragment-based design using co-crystal validated fragments
Regioisomer-specific verification of 3,5-dimethoxyphenyl pharmacophore

Why Generic Analogs Are Not Direct Replacements


The N-aryl piperazine propanamide scaffold is highly sensitive to substitution pattern. In 5-HT1A ligand series, even minor changes such as repositioning methoxy groups from 3,5 to 2,5 or 3,4, or altering the N-alkyl group on the piperazine ring (ethyl vs. methyl vs. unsubstituted), have been shown to cause substantial shifts in receptor binding affinity and functional selectivity [1]. The 3,5-dimethoxyphenyl group provides a specific electronic and steric environment that influences hydrogen-bonding interactions with target proteins, as evidenced by its presence in co-crystal structures of kinase inhibitors where it forms key contacts in the ATP-binding pocket [2]. Consequently, substituting a generic piperazine propanamide analog without verifying equivalent target engagement, pharmacokinetic compatibility, and synthetic tractability introduces non-trivial risk of altered or lost biological activity. The quantitative evidence below establishes the compound's differentiation along measurable axes.

Target Identity 3,5-dimethoxyphenyl / 4-ethylpiperazine
Substitution Risk Methoxy regioisomer (2,5- or 3,4-) may substantially shift 5-HT1A binding affinity and functional selectivity. N-alkyl change (ethyl to methyl or H) may reduce hydrophobic contacts in kinase pockets, altering target engagement.
Generic Piperazine Propanamide Unverified substitution pattern
Procurement Risk Purchasing an uncharacterized analog without regioisomer and N-alkyl verification introduces non-trivial risk of altered biological activity and irreproducible SAR.

Differentiation Evidence Against Closest Analogs


Methoxy Regioisomer Effects on 5-HT1A Binding

In N-aryl piperazine propanamide series, the position of methoxy substituents on the anilide ring is a critical determinant of 5-HT1A receptor affinity. The 3,5-dimethoxyphenyl isomer places both methoxy groups in a meta relationship to the amide linkage, generating a symmetric electron-donating effect and a distinct electrostatic potential surface compared to the 2,5-dimethoxyphenyl regioisomer or the unsubstituted phenyl analog [1]. Patent-exemplified compounds with alkoxy-substituted phenyl groups demonstrate 5-HT1A binding that varies by >10-fold depending on substitution pattern and N-alkyl chain length [1]. Direct quantitative head-to-head data for the 3,5-dimethoxy vs. 2,5-dimethoxy pair is not publicly available in the peer-reviewed literature; the available patent disclosure establishes that the 3,5-dimethoxyphenyl motif is a claimed embodiment within a series where small structural changes translate into measurable differences in receptor binding [1].

Methoxy Regioisomer SAR
Class-level inference
Patent SAR: >10-fold binding affinity variation across alkoxy substitution patterns; no head-to-head 3,5- vs. 2,5-dimethoxy data publicly available.
Regioisomer identity critically influences receptor engagement; verify regioisomeric purity before use in 5-HT1A assays.
Derived from patent class; peer-reviewed direct comparison unavailable.
5-HT1A receptor pharmacology Serotonin receptor ligands Structure-activity relationship (SAR)

Ethylpiperazine in Kinase Co-Crystal Structures

The 4-ethylpiperazin-1-yl moiety appears in the co-crystal structure of an FGFR1 inhibitor (PDB 5VND), where the ethyl group occupies a hydrophobic sub-pocket and contributes to the ligand's binding pose [1]. In this structural context, the N-ethyl substituent provides a measurable increase in van der Waals contacts relative to an N-methyl or unsubstituted piperazine. The FGFR1 kinase domain co-crystallized with the inhibitor at 2.20 Å resolution shows the 4-ethylpiperazin-1-yl fragment positioned with a KLIFS quality score of 0.82 [1]. While the full inhibitor is a larger molecule, the fragment's contribution to binding is structurally validated, and replacing the ethyl with a methyl group would be predicted to reduce hydrophobic packing and potentially alter the ligand's orientation.

Ethylpiperazine in FGFR1 Co-Crystal
Method context
PDB 5VND: 4-ethylpiperazine occupies hydrophobic sub-pocket; resolution 2.20 Å, KLIFS score 0.82.
Structural evidence supports ethyl over methyl for hydrophobic packing in FGFR-targeted probes.
Quantitative ΔΔG not available; binding difference not directly measured.
FGFR kinase inhibition Fragment-based drug design X-ray crystallography

Physicochemical Profile vs. Common Analogs

The 3,5-dimethoxyphenyl substitution pattern confers a distinct lipophilicity and hydrogen-bonding profile relative to mono-methoxy or halogen-substituted analogs. The symmetric 3,5-dimethoxy arrangement distributes electron density more evenly across the aromatic ring, affecting both logP and the acidity of the amide NH proton. The 4-ethylpiperazine basic center (calculated pKa ~8.5 for the tertiary amine) provides pH-dependent solubility characteristics [1]. Compared to the 4-methylpiperazine analog, the ethyl group increases logP by approximately 0.5–0.8 units (estimated by additive fragment methods) while maintaining a similar number of hydrogen bond acceptors (5: three from methoxy oxygens, one from the amide carbonyl, one from the piperazine N4 nitrogen) [1]. The molecular weight of 321.4 g/mol places this compound within the fragment-like space suitable for lead optimization.

Physicochemical Profile
Class-level inference
Estimated ΔlogP +0.5–0.8 (ethyl vs. methyl); MW 321.4 Da, HBD 1, HBA 5. pKa ~8.5 for piperazine N4.
Incremental lipophilicity may improve membrane permeability in cell-based CNS assays relative to methyl analog.
Calculated fragment-based estimates; no experimental logP or pKa publicly available.
Physicochemical properties Drug-likeness ADME prediction

Recommended Research & Application Scenarios


5-HT1A Ligand Screening & SAR

This compound serves as a starting point for structure-activity relationship (SAR) campaigns targeting the 5-HT1A receptor, where the 3,5-dimethoxyphenyl and N-ethylpiperazine motifs are claimed in a patent family of CNS-active piperazine ethylamide derivatives [1]. Researchers comparing regioisomeric analogs or optimizing substitution patterns for selectivity against 5-HT2A, D2, or α1 receptors should include this compound as a reference in competitive binding assays to establish a baseline for the 3,5-dimethoxy pharmacophore [1].

Fragment-Based FGFR Inhibitor Design

The 3,5-dimethoxyphenyl and 4-ethylpiperazin-1-yl fragments are both present in a crystallographically characterized FGFR1 inhibitor (PDB 5VND) [1]. This compound can be used as a simplified scaffold for fragment-growing or fragment-linking strategies aimed at FGFR kinases. Its molecular weight (321 Da) falls within fragment-like chemical space, and the co-crystal data provide structural hypotheses for fragment binding modes that can guide medicinal chemistry efforts [1].

CNS Physicochemical Benchmarking

With a calculated logP in the 2.5–3.0 range and a single hydrogen bond donor, this compound occupies a favorable region of CNS drug-like property space [1]. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the permeability and efflux ratio of the 3,5-dimethoxyphenyl piperazine chemotype against close analogs with different N-alkyl or aryl substitution patterns [1].

Synthetic Methodology for Piperazine Propanamides

The compound's structure — combining a 3,5-dimethoxyaniline-derived amide with a 4-ethylpiperazine propanamide linker — makes it a suitable model substrate for developing or optimizing amide coupling conditions, protecting group strategies, or parallel synthesis routes for N-aryl piperazine libraries [1]. Its moderate molecular weight and the presence of both basic (piperazine) and hydrogen-bonding (amide, methoxy) functional groups provide a realistic test case for reaction condition screening [1].

Application
Selection Property
Validation Focus
5-HT1A binding assay reference
3,5-dimethoxy regioisomer identity
Competitive binding vs. 2,5-dimethoxy analog
FGFR kinase fragment design
4-ethylpiperazine fragment integrity
Co-crystal pose confirmation (PDB 5VND context)
CNS permeability benchmarking
Estimated lipophilicity window (logP 2.5–3.0)
PAMPA or Caco-2 permeability vs. methyl analog
Piperazine propanamide synthesis methodology
Amide coupling efficiency
Reaction condition screening
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